molecular formula C18H14F3NO2 B1673484 Flurtamone CAS No. 96525-23-4

Flurtamone

Cat. No. B1673484
Key on ui cas rn: 96525-23-4
M. Wt: 333.3 g/mol
InChI Key: NYRMIJKDBAQCHC-UHFFFAOYSA-N
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Patent
US04568376

Procedure details

In this example about 1 g of solid sodium hydroxide in 4.0 ml of water was added to a mixture of 3 g of 2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran in 50 ml of methylene chloride at room temperature followed by the addition of 1.19 g of dimethyl sulfate and 0.21 g of benzyltriethyl ammonium chloride. The resulting two-phase mixture was stirred at room temperature for about two hours and then washed three times with water, dried over magnesium sulfate and then concentrated by evaporation under vacuum. The residue was then purified by chromatography over silica gel eluting with mixtures of tetrahydrofuran and chloroform affording the title compound.
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Four
Quantity
0.21 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([CH:9]2[C:13](=[O:14])[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([F:24])([F:23])[F:22])[CH:16]=3)=[C:11]([NH2:25])[O:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(OC)(O[CH3:30])(=O)=O>O.C(Cl)Cl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[C:3]1([CH:9]2[C:13](=[O:14])[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([F:22])([F:23])[F:24])[CH:16]=3)=[C:11]([NH:25][CH3:30])[O:10]2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,6.7|

Inputs

Step One
Name
solid
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.19 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting two-phase mixture was stirred at room temperature for about two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was then purified by chromatography over silica gel eluting with mixtures of tetrahydrofuran and chloroform affording the title compound

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1OC(=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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